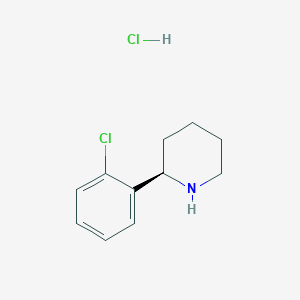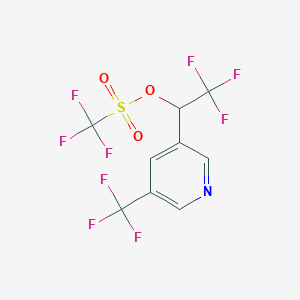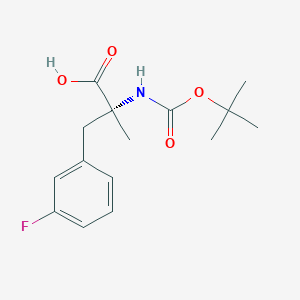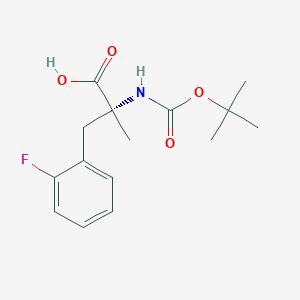
1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride, or 1-Methyl-3-TFMP-HCl, is an organic compound used in scientific research for a variety of applications. It is a colorless, odorless, and water-soluble solid with a molecular weight of 197.67 g/mol. This compound is often used in biochemical and physiological experiments due to its unique properties.
Applications De Recherche Scientifique
1-Methyl-3-TFMP-HCl has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including small-molecule inhibitors, anti-cancer drugs, and other therapeutic agents. It has also been used in the synthesis of peptides and proteins, as well as for the production of fluorescent dyes and other materials. Additionally, 1-Methyl-3-TFMP-HCl has been used in studies of enzyme kinetics, protein-protein interactions, and other biochemical processes.
Mécanisme D'action
1-Methyl-3-TFMP-HCl acts as a proton acceptor, which allows it to interact with a variety of molecules. When 1-Methyl-3-TFMP-HCl binds to a molecule, it alters the molecule’s conformation and charge distribution, which can affect its interactions with other molecules. This mechanism of action is used in a variety of scientific research applications, including the synthesis of small-molecule inhibitors, peptides and proteins, and fluorescent dyes.
Biochemical and Physiological Effects
1-Methyl-3-TFMP-HCl has been shown to have a variety of biochemical and physiological effects. In studies of enzyme kinetics, it has been shown to increase the rate of reaction. In studies of protein-protein interactions, it has been shown to alter the affinity of the proteins for each other. Additionally, 1-Methyl-3-TFMP-HCl has been shown to have a variety of effects on cell membranes, including changes in permeability and membrane potential.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-3-TFMP-HCl has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and the two-step synthesis process is simple and cost-effective. Additionally, 1-Methyl-3-TFMP-HCl is water-soluble and odorless, which makes it easy to handle and store. However, there are some limitations to using 1-Methyl-3-TFMP-HCl in lab experiments. It is a relatively unstable compound, and can easily degrade in the presence of light or oxygen. Additionally, it is a highly reactive compound, and can interact with other molecules in unexpected ways.
Orientations Futures
1-Methyl-3-TFMP-HCl has a wide range of potential future applications. It could be used to develop new small-molecule inhibitors, anti-cancer drugs, and other therapeutic agents. It could also be used in the synthesis of peptides and proteins, as well as for the production of fluorescent dyes and other materials. Additionally, 1-Methyl-3-TFMP-HCl could be used in studies of enzyme kinetics, protein-protein interactions, and other biochemical processes. Finally, it could be used to develop new methods for studying cell membranes and their effects on cell physiology.
Méthodes De Synthèse
1-Methyl-3-TFMP-HCl is typically synthesized in a two-step process. The first step involves reacting 3-bromo-1-methyl-1-propylamine with trifluoromethanesulfonic acid in aqueous acetonitrile to produce 1-methyl-3-(trifluoromethoxy)-propylamine. The second step involves reacting the product of the first step with hydrochloric acid to produce 1-methyl-3-(trifluoromethoxy)-propylamine hydrochloride. This two-step process is a simple, cost-effective method for producing 1-methyl-3-TFMP-HCl.
Propriétés
IUPAC Name |
4-(trifluoromethoxy)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(9)2-3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCPYNIWVGYPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)
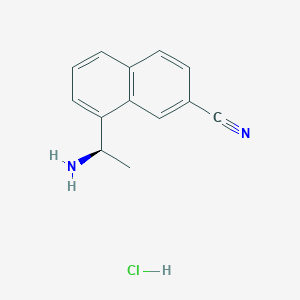
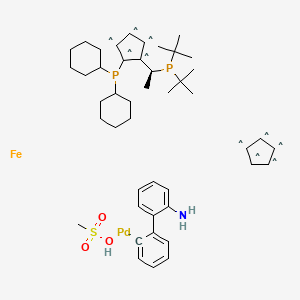
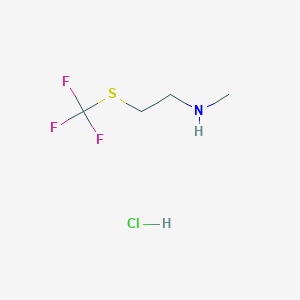

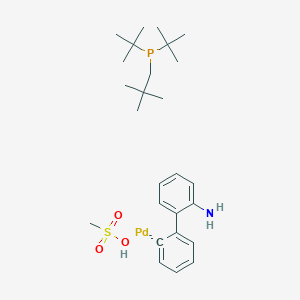
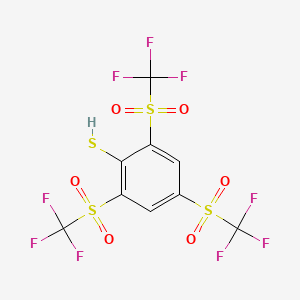
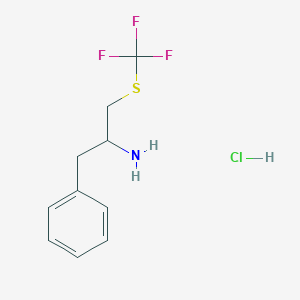
![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)
